4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride
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Overview
Description
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group, a chlorobenzonitrile moiety, and a hydrochloride salt. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride typically involves multiple steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.
Introduction of the Chlorobenzonitrile Moiety: The aminocyclohexyl intermediate is then reacted with 2-chlorobenzonitrile under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom in the chlorobenzonitrile moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with enzymes or receptors, while the chlorobenzonitrile moiety can participate in binding interactions with proteins or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid
- (1r,4r)-methyl 4-(aminomethyl)cyclohexanecarboxylate
Uniqueness
4-(((1r,4r)-4-Aminocyclohexyl)oxy)-2-chlorobenzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C13H16Cl2N2O |
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Molecular Weight |
287.18 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)oxy-2-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O.ClH/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11;/h1,4,7,10-11H,2-3,5-6,16H2;1H |
InChI Key |
OTDXWZDXJFKORN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=C(C=C2)C#N)Cl.Cl |
Origin of Product |
United States |
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